REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1.[OH-].[Na+].Br[CH2:14][CH2:15][CH2:16][CH2:17][Cl:18].C(OCC)(=O)C.ClCCl>CS(C)=O>[Cl:18][CH2:17][CH2:16][CH2:15][CH2:14][N:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(CCCC12)=O
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
9.38 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCl
|
Name
|
ethyl acetate dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.ClCCl
|
Name
|
ice
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 0.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
An oil separated
|
Type
|
CUSTOM
|
Details
|
was isolated with a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (50 mL)
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved with dichloromethane (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCN1C=CC=2C(CCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |